molecular formula C16H24N2 B11512341 2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine

2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine

Cat. No.: B11512341
M. Wt: 244.37 g/mol
InChI Key: RQLRHZDURKQNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine typically involves the reaction of 2-methyl-1H-indole with 2,2-dimethylpropan-1-amine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine is unique due to its specific structural features and the presence of the 2,2-dimethylpropan-1-amine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine

InChI

InChI=1S/C16H24N2/c1-12-13(9-10-17-11-16(2,3)4)14-7-5-6-8-15(14)18-12/h5-8,17-18H,9-11H2,1-4H3

InChI Key

RQLRHZDURKQNSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.